REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[P:10]([Cl:14])(Cl)(Cl)=[O:11].[ClH:15].[OH-:16].[Na+]>CN(C)C1C=CN=CC=1>[P:10]([Cl:14])(=[O:11])([O:16][C:3]1[CH:4]=[CH:5][C:6]([Cl:15])=[CH:7][C:2]=1[Cl:1])[O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1] |f:3.4|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
289.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated under nitrogen to ca. 120°, at which temperature the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
After about twelve hours at 120°-125°
|
Type
|
CUSTOM
|
Details
|
gas-liquid partition chromatography (GLPC)
|
Type
|
ADDITION
|
Details
|
a mixture of 2,4-dichlorophenyl phosphorodichloridate
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to ca. 40°
|
Type
|
ADDITION
|
Details
|
hexane (145 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ca. 20°
|
Type
|
ADDITION
|
Details
|
A precipitate containing 4-dimethylaminopyridine hydrochloride
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with additional hexane (145 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to ca. -30°
|
Type
|
FILTRATION
|
Details
|
After about eight hours the resultant precipitate was collected by filtration
|
Duration
|
8 h
|
Type
|
WASH
|
Details
|
washed with hexane (four 200-ml portions) at ca. -20°
|
Type
|
CUSTOM
|
Details
|
Drying for two hours at room temperature under a flow of nitrogen
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
P(OC1=C(C=C(C=C1)Cl)Cl)(OC1=C(C=C(C=C1)Cl)Cl)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.87 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |